5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfonamide group attached to the benzothiophene core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dioxane, and reagents such as methylhydrazine or phenylhydrazine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like refluxing, acetylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives with different substituents, such as:
- 5-chloro-2-methoxybenzamide derivatives
- 5-chloro-2-hydroxy-phenylacetamide
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide .
Uniqueness
What sets 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H14ClNO3S2 |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14ClNO3S2/c1-10-12-9-11(17)7-8-15(12)22-16(10)23(19,20)18-13-5-3-4-6-14(13)21-2/h3-9,18H,1-2H3 |
InChI Key |
RPELAWNEKQODNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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